molecular formula C17H24BrN3O2 B1676979 NBD-557 CAS No. 333352-59-3

NBD-557

Numéro de catalogue: B1676979
Numéro CAS: 333352-59-3
Poids moléculaire: 382.3 g/mol
Clé InChI: QQRFLGRIDNNARB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Structural Insights

The structural characteristics of NBD-557 have been elucidated through various crystallographic studies:

  • Binding Mode : The compound occupies the Phe43 cavity of gp120, where it forms critical interactions with key residues such as Asn425 and Glu370. These interactions are essential for its function as an entry inhibitor .
Region Description Key Interactions
Region IPara-substituted aromatic ringInteracts with Phe43 cavity
Region IIOxalamide linkerForms hydrogen bonds with Asn425 and Gly473
Region IIITetramethylpiperidine ringStabilizes overall binding conformation

Antiviral Activity

This compound has demonstrated antiviral activity against various strains of HIV-1:

  • Inhibition Potency : In cell-based assays, this compound has shown IC50 values ranging from 58.5 µM to >100 µM, indicating its potential as an antiviral agent .
  • Neutralization Breadth : While this compound effectively inhibits HIV entry in CD4-positive cells, it also exhibits agonistic properties in CD4-negative cells, enhancing viral entry under certain conditions .

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound in HIV research:

  • Structure-Based Design : Research has focused on modifying this compound and related compounds to enhance their antiviral properties while minimizing agonistic effects. For instance, modifications aimed at improving binding affinity have been explored through systematic structure-based approaches .
  • Therapeutic Implications : The ability of this compound to inhibit HIV entry while also exposing viral targets to neutralizing antibodies suggests its potential role in combination therapies aimed at enhancing immune responses against HIV .

Analyse Biochimique

Biochemical Properties

NBD-557 plays a crucial role in biochemical reactions, particularly in inhibiting the entry of HIV-1 into host cells. The compound interacts with the HIV envelope protein gp120, binding within a conserved cavity of gp120 . This interaction induces a conformational change in gp120, mimicking the binding of the CD4 receptor and preventing the virus from attaching to and entering host cells . The binding of this compound to gp120 is characterized by a large unfavorable entropy change, similar to the CD4-gp120 interaction . This interaction highlights the potential of this compound as a therapeutic agent in HIV treatment.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in the context of HIV-1 infection. By binding to gp120, this compound prevents the virus from entering host cells, thereby inhibiting viral replication . This inhibition affects cell signaling pathways involved in viral entry and fusion, ultimately reducing the viral load in infected cells . Additionally, this compound has been observed to induce the CD4-bound conformation of gp120, further preventing the virus from interacting with host cells . These cellular effects underscore the compound’s potential in antiviral therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HIV envelope protein gp120. This binding induces a conformational change in gp120, mimicking the interaction with the CD4 receptor . The conformational change prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication . Molecular dynamics simulations have shown that this compound stabilizes the gp120-CD4 interaction, enhancing its binding affinity . This mechanism of action highlights the potential of this compound as a potent HIV-1 entry inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function . Isothermal titration calorimetry studies have shown that this compound binds gp120 with a large unfavorable entropy change, suggesting that the compound induces a stable conformational change in gp120 . Long-term studies have indicated that this compound maintains its inhibitory effects on HIV-1 entry over extended periods, making it a promising candidate for antiviral therapies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent inhibitory activity at low micromolar levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In animal models, this compound has demonstrated significant antiviral activity, reducing viral load and preventing disease progression

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the HIV envelope protein gp120. The compound’s metabolism and degradation have been studied to understand its effects on metabolic flux and metabolite levels . This compound interacts with enzymes and cofactors involved in the viral entry process, inhibiting the binding of gp120 to the CD4 receptor . This interaction disrupts the viral replication cycle, highlighting the compound’s potential in antiviral therapies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its antiviral activity. The compound is transported to target cells where it interacts with gp120 . Studies have shown that this compound binds to unliganded HIV-1 gp120 but not to the cellular receptor CD4, indicating its specificity for the viral protein . The distribution of this compound within tissues affects its localization and accumulation, influencing its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is localized at the membrane interface, where it interacts with gp120 . This localization is characterized by unique motional and dielectric properties, making this compound an ideal probe for monitoring viral entry and fusion . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its antiviral activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NBD-557 implique plusieurs étapes clés. Les matières premières comprennent généralement des composés aromatiques substitués par des halogènes en para, qui subissent une série de réactions pour former le lien central d'oxalamide. Le fragment de tétraméthylpipéridine est ensuite introduit par une réaction de substitution nucléophile . Le produit final est purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes de synthèse et de purification automatisés. Les conditions de réaction telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

NBD-557 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant à la glycoprotéine d'enveloppe gp120 du VIH-1. Cette liaison induit un changement conformationnel dans la gp120, l'empêchant d'interagir avec le récepteur CD4 sur les cellules hôtes. Par conséquent, le virus est incapable d'entrer dans les cellules hôtes et de les infecter . Les cibles moléculaires impliquées dans ce mécanisme comprennent la cavité F43 de la gp120, qui est essentielle pour l'interaction de liaison .

Comparaison Avec Des Composés Similaires

NBD-557 fait partie de la série de composés NBD, qui comprend également le NBD-556 et d'autres analogues. Ces composés partagent une structure similaire mais diffèrent par leurs substituants sur les cycles aromatiques et les fragments hétérocycliques. Comparé au NBD-556, le this compound a une substitution méta-fluoro sur le cycle aromatique, ce qui améliore son affinité de liaison et sa complémentarité de surface avec la gp120 . D'autres composés similaires comprennent divers analogues du NBD qui ciblent le site de liaison au CD4 de la gp120 .

Références

Activité Biologique

NBD-557 is a compound that has garnered attention due to its potential biological activity, particularly in the context of HIV-1 inhibition. This article synthesizes findings from various studies, focusing on its mechanism of action, efficacy, and structural characteristics.

This compound functions primarily as a CD4 mimetic , which means it mimics the natural CD4 receptor on T cells. This allows it to bind to the HIV-1 envelope glycoprotein gp120, initiating a conformational change that facilitates viral entry into host cells. The binding occurs at the Phe43 cavity of gp120, where this compound inserts its hydrophobic groups. This interaction is crucial for its antiviral activity, as it promotes the neutralization of diverse HIV-1 strains with low micromolar potency .

Efficacy in Antiviral Activity

In vitro studies have demonstrated that this compound exhibits significant antiviral properties against a range of HIV-1 Env pseudoviruses. The compound has been tested across a panel of 53 reference viruses representing different clades, showing consistent inhibition capabilities. The results indicate that this compound can effectively reduce viral infectivity in a single-cycle infection assay .

Table 1: Summary of Antiviral Activity of this compound

HIV Strain Inhibition Potency (IC50) Notes
HIV-1 ADALow micromolarEffective against clade B
HIV-1 NL4-3Low micromolarBroad clade coverage
HIV-1 JR-FLLow micromolarHigh neutralization activity

Structural Insights

Recent structural studies have provided insights into the binding characteristics of this compound. X-ray crystallography has revealed that the compound's basic nitrogen from the piperidine ring is positioned near residue D368 of gp120 but does not form hydrogen bonds or salt bridges, which may explain its nonoptimal antagonist properties . Understanding these structural interactions is essential for designing more effective analogs.

Case Study: Structural Dynamics

A study highlighted the increased flexibility in the binding dynamics of this compound compared to related compounds. This flexibility may enhance its ability to adapt to various conformations of gp120, potentially improving its efficacy against resistant viral strains .

Research Findings and Future Directions

Research continues to explore modifications to enhance the efficacy and reduce the agonist properties of this compound. By altering specific structural components, scientists aim to develop compounds that maintain antiviral activity while minimizing undesirable effects associated with CD4 agonism .

Propriétés

IUPAC Name

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFLGRIDNNARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415047
Record name NBD-557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333352-59-3
Record name NBD-557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NBD-557
Reactant of Route 2
Reactant of Route 2
NBD-557
Reactant of Route 3
Reactant of Route 3
NBD-557
Reactant of Route 4
Reactant of Route 4
NBD-557
Reactant of Route 5
Reactant of Route 5
NBD-557
Reactant of Route 6
Reactant of Route 6
NBD-557
Customer
Q & A

Q1: What is the role of the Asn239 residue in gp120 in relation to NBD-557 binding?

A3: Molecular dynamics (MD) simulations suggest that the Asn239 residue of gp120 plays a crucial role in the conformational changes induced by this compound binding. [] Mutating this residue to glycine (Asn239Gly) results in a less dynamic gp120 structure in the presence of this compound. Interestingly, this mutation doesn't significantly affect the binding enthalpy of this compound. []

Q2: How does the presence of antibodies impact the binding affinity of this compound to gp120?

A4: MD simulations and Isothermal Titration Calorimetry experiments demonstrate that certain antibodies can enhance the binding affinity of this compound to gp120. [] The exact mechanism of this enhancement requires further investigation.

Q3: What is known about the structure-activity relationship (SAR) of NBD-series compounds?

A5: Research on NBD-series compounds, including this compound, has shown that modifications to their chemical structure can impact their antiviral activity, potency, and selectivity against different HIV-1 strains. [] Further research is needed to optimize these compounds for improved antagonist activity and reduced agonist properties.

Q4: Are there any known resistance mechanisms against this compound in HIV-1?

A6: While specific resistance mutations against this compound haven't been extensively studied in the provided research, the emergence of resistant HIV-1 variants is a common challenge for antiviral therapies. [] Continuous monitoring for resistance and the development of next-generation inhibitors are crucial for long-term therapeutic success.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.